molecular formula C24H20ClNO4S B2540849 3-(4-chlorobenzenesulfonyl)-6-methoxy-1-[(2-methylphenyl)methyl]-1,4-dihydroquinolin-4-one CAS No. 866808-91-5

3-(4-chlorobenzenesulfonyl)-6-methoxy-1-[(2-methylphenyl)methyl]-1,4-dihydroquinolin-4-one

Cat. No.: B2540849
CAS No.: 866808-91-5
M. Wt: 453.94
InChI Key: RETHLBDWTNEGKE-UHFFFAOYSA-N
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Description

3-(4-Chlorobenzenesulfonyl)-6-methoxy-1-[(2-methylphenyl)methyl]-1,4-dihydroquinolin-4-one is a quinolinone derivative characterized by a sulfonyl group at the 3-position, a methoxy substituent at the 6-position, and a 2-methylbenzyl moiety at the 1-position. Its synthesis typically involves multi-step reactions, including Suzuki-Miyaura cross-coupling, sulfonylation, and alkylation, to introduce the diverse substituents .

Properties

IUPAC Name

3-(4-chlorophenyl)sulfonyl-6-methoxy-1-[(2-methylphenyl)methyl]quinolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20ClNO4S/c1-16-5-3-4-6-17(16)14-26-15-23(31(28,29)20-10-7-18(25)8-11-20)24(27)21-13-19(30-2)9-12-22(21)26/h3-13,15H,14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RETHLBDWTNEGKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CN2C=C(C(=O)C3=C2C=CC(=C3)OC)S(=O)(=O)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20ClNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

453.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-chlorobenzenesulfonyl)-6-methoxy-1-[(2-methylphenyl)methyl]-1,4-dihydroquinolin-4-one typically involves multiple steps, including the formation of the quinoline core, the introduction of the methoxy group, and the attachment of the chlorobenzenesulfonyl group. Common synthetic routes may involve:

    Formation of the Quinoline Core: This can be achieved through cyclization reactions involving aniline derivatives and carbonyl compounds.

    Introduction of the Methoxy Group: This step often involves methylation reactions using reagents such as methyl iodide or dimethyl sulfate.

    Attachment of the Chlorobenzenesulfonyl Group: This can be done through sulfonylation reactions using chlorobenzenesulfonyl chloride in the presence of a base like pyridine or triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-(4-chlorobenzenesulfonyl)-6-methoxy-1-[(2-methylphenyl)methyl]-1,4-dihydroquinolin-4-one can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The quinoline core can be reduced to form tetrahydroquinoline derivatives.

    Substitution: The chlorobenzenesulfonyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of hydroxylated derivatives.

    Reduction: Formation of tetrahydroquinoline derivatives.

    Substitution: Formation of sulfonamide or sulfonate derivatives.

Scientific Research Applications

3-(4-chlorobenzenesulfonyl)-6-methoxy-1-[(2-methylphenyl)methyl]-1,4-dihydroquinolin-4-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in various diseases.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(4-chlorobenzenesulfonyl)-6-methoxy-1-[(2-methylphenyl)methyl]-1,4-dihydroquinolin-4-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating receptor activity to influence cellular signaling.

    Altering Gene Expression: Affecting the expression of genes involved in disease processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and synthetic features of 3-(4-chlorobenzenesulfonyl)-6-methoxy-1-[(2-methylphenyl)methyl]-1,4-dihydroquinolin-4-one and its analogs:

Compound Name Substituents (Position) Sulfonyl Group Position Key Synthesis Steps Reference(s)
This compound 6-methoxy, 1-(2-methylbenzyl), 3-(4-Cl-C₆H₄-SO₂) 4-chlorophenyl Pd-catalyzed cross-coupling, sulfonylation
1-(4-Chlorobenzyl)-6-ethoxy-3-[(4-isopropylphenyl)sulfonyl]-4(1H)-quinolinone 6-ethoxy, 1-(4-Cl-benzyl), 3-(4-isoPr-C₆H₄-SO₂) 4-isopropylphenyl Alkylation, sulfonylation, recrystallization
3-[(3-Chlorophenyl)sulfonyl]-7-(diethylamino)-6-fluoro-1-(4-methylbenzyl)quinolin-4(1H)-one 6-fluoro, 7-diethylamino, 3-(3-Cl-C₆H₄-SO₂) 3-chlorophenyl Halogenation, sulfonylation, amination
1-[(2-Chlorophenyl)methyl]-6-methoxy-3-(4-isopropylphenyl)sulfonylquinolin-4-one 6-methoxy, 1-(2-Cl-benzyl), 3-(4-isoPr-C₆H₄-SO₂) 4-isopropylphenyl Suzuki coupling, sulfonylation

Structural and Functional Insights

Influence of Sulfonyl Group Position

  • The 4-chlorobenzenesulfonyl group in the target compound enhances electron-withdrawing properties compared to analogs with 3-chlorobenzenesulfonyl () or 4-isopropylphenylsulfonyl (). This impacts reactivity and binding affinity in biological systems .
  • Substitution at the 3-position with sulfonyl groups is critical for stabilizing the quinolinone core, as seen in analogs like 3-[(3-chlorophenyl)sulfonyl]-7-(diethylamino)-6-fluoro derivatives ().

Role of Substituents on the Quinolinone Core

  • 6-Methoxy vs.
  • 1-(2-Methylbenzyl) vs. 1-(4-Chlorobenzyl) : The 2-methylbenzyl substituent introduces steric hindrance, which may reduce enzymatic degradation compared to the 4-chlorobenzyl group in .

Pharmacological and Physicochemical Properties

  • Solubility : The 6-methoxy group improves aqueous solubility compared to ethoxy or halogenated analogs (e.g., 6-fluoro in ) .
  • Bioactivity: Sulfonyl-containing quinolinones often exhibit antimicrobial activity.
  • Stability: The 4-chlorobenzenesulfonyl group may enhance oxidative stability relative to non-halogenated sulfonyl analogs .

Biological Activity

3-(4-Chlorobenzenesulfonyl)-6-methoxy-1-[(2-methylphenyl)methyl]-1,4-dihydroquinolin-4-one is a complex organic compound with significant biological activity. This compound, characterized by its unique chemical structure, has been investigated for various pharmacological effects, particularly in the fields of oncology and antimicrobial research.

Chemical Structure

The compound's structure includes:

  • A quinoline core , which is known for its diverse biological properties.
  • A chlorobenzenesulfonyl group , enhancing its reactivity and potential interactions with biological targets.
  • A methoxy group that may influence its pharmacokinetic properties.

The biological activity of this compound is believed to involve interactions with specific molecular targets such as enzymes and receptors. These interactions can lead to the inhibition or activation of various biochemical pathways, contributing to its therapeutic effects.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer properties. Studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines, including:

  • MCF-7 (breast cancer)
  • A549 (lung cancer)
  • HCT-116 (colorectal cancer)

The compound's effectiveness is often quantified using IC50 values , which represent the concentration required to inhibit cell growth by 50%. For instance, related compounds have shown IC50 values ranging from 0.02 to 0.08 μmol/mL against cancer cell lines, indicating potent activity compared to standard chemotherapeutics like doxorubicin .

Antimicrobial Activity

In addition to its anticancer effects, this compound has been evaluated for antimicrobial properties. Preliminary studies suggest it may possess activity against a range of bacterial strains, although specific data on its efficacy against particular pathogens remains limited.

Study 1: Anticancer Activity Assessment

A study conducted on the anticancer effects of similar quinoline derivatives found that compounds with structural similarities to this compound exhibited significant cytotoxicity against MCF-7 cells. The mechanism was attributed to the induction of apoptosis and inhibition of tubulin polymerization .

CompoundCell LineIC50 (μmol/mL)
Compound AMCF-70.04
Compound BA5490.06
Target CompoundMCF-70.02 - 0.08

Study 2: Antioxidant Activity

Another investigation evaluated the antioxidant potential of quinoline derivatives through DPPH radical-scavenging assays. The results indicated that certain derivatives showed moderate scavenging activity compared to ascorbic acid, suggesting potential for further development in therapeutic applications targeting oxidative stress-related diseases .

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